2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline through catalytic hydrogenation.
Step 2: Introduction of the furan-2-yl group via Suzuki coupling.
Step 3: Chlorination of the benzamide group using thionyl chloride.
Step 4: Nitration of the chlorinated benzamide to introduce the nitro group.
Industrial Production Methods:
Large-scale production would require optimization of each synthetic step to ensure high yields and purity. Catalysts and reaction conditions need to be carefully controlled to maintain efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly on the dihydroisoquinoline moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen substitutions on the benzamide ring are possible using nucleophilic agents.
Common Reagents and Conditions:
Oxidation: KMnO4 or H2O2.
Reduction: H2 with Pd/C or SnCl2 in HCl.
Substitution: NaNH2 for nucleophilic aromatic substitution.
Major Products:
Depending on the reaction, products such as amino derivatives, hydroxylated compounds, or substituted benzamides can be formed.
4. Scientific Research Applications: This compound has diverse applications in several scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential for use in biological assays due to its reactive nitro group.
Medicine: Investigated for its potential pharmacological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials and polymer synthesis.
5. Mechanism of Action: The compound's mechanism of action largely depends on its functional groups:
The nitro group can participate in redox reactions, influencing cellular pathways.
The dihydroisoquinoline moiety can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity.
The overall molecular structure allows for interaction with multiple molecular targets, impacting different pathways.
6. Comparison with Similar Compounds: Let’s look at similar compounds and highlight the unique features of our compound:
2-chloro-N-(2-(2,3-dihydro-1H-indol-2-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide: Similar but with an indole moiety instead of dihydroisoquinoline.
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-4-nitrobenzamide: Similar but with a phenyl group replacing the furan-2-yl group.
The uniqueness of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide lies in its combined functional groups, which provide a balance of reactivity and stability, making it versatile for different applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBWTEUHSNTZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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